molecular formula C13H20 B1618097 3-tert-Butyl-5-ethyltoluene CAS No. 6630-01-9

3-tert-Butyl-5-ethyltoluene

Cat. No.: B1618097
CAS No.: 6630-01-9
M. Wt: 176.3 g/mol
InChI Key: URDKTSKLGNWKDB-UHFFFAOYSA-N
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Description

3-tert-Butyl-5-ethyltoluene (CAS RN: 6630-01-9) is an organic compound with the molecular formula C13H20 and a molecular weight of 176.30 g/mol . It is characterized as a colorless to light yellow clear liquid with a boiling point of 71 °C at 21 mmHg and a flash point of 66 °C, classifying it as a combustible liquid . Its physical properties include a specific gravity of 0.87 and a refractive index of 1.49 . This compound is supplied at a high purity of >98.0% (GC), confirmed to structure by NMR, and is recommended for storage in a cool, dark place at room temperature . As a derivative of toluene featuring both tert-butyl and ethyl substituents, this compound is of significant interest in organic synthesis and materials science research. The bulky tert-butyl group provides substantial steric hindrance, which can influence reaction kinetics and product distribution in catalytic processes and molecular assembly . Researchers may employ it as a building block for developing more complex structures, in the study of steric effects on aromatic substitution reactions, or as a precursor in the synthesis of specialized antioxidants and stabilizers . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly prohibited for personal use. Buyer assumes responsibility for confirming product identity and/or purity for their specific application.

Properties

IUPAC Name

1-tert-butyl-3-ethyl-5-methylbenzene
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InChI

InChI=1S/C13H20/c1-6-11-7-10(2)8-12(9-11)13(3,4)5/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

URDKTSKLGNWKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30216511
Record name Benzene, 1-(1,1-dimethylethyl)-3-ethyl-5-methyl-
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Molecular Weight

176.30 g/mol
Source PubChem
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CAS No.

6630-01-9
Record name Benzene, 1-(1,1-dimethylethyl)-3-ethyl-5-methyl-
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Record name Benzene, 1-(1,1-dimethylethyl)-3-ethyl-5-methyl-
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Record name 3-TERT-BUTYL-5-ETHYLTOLUENE
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Chemical Reactivity and Mechanistic Organic Transformations of 3 Tert Butyl 5 Ethyltoluene

Electrophilic Aromatic Substitution Reactions of 3-tert-Butyl-5-ethyltoluene

The electron-donating nature of the alkyl substituents (tert-butyl, ethyl, and methyl groups) activates the benzene (B151609) ring of this compound towards electrophilic attack. However, the directing effects and the steric hindrance imposed by these groups play a crucial role in determining the position of substitution.

Alkylation and Transalkylation Phenomena

Alkylation of aromatic compounds like this compound involves the introduction of an alkyl group onto the aromatic ring, typically through a Friedel-Crafts reaction. msu.edu While specific studies on the alkylation of this compound are not extensively detailed in the provided search results, general principles of Friedel-Crafts alkylation on substituted benzenes can be applied. The tert-butyl and ethyl groups are ortho, para-directing activators. stackexchange.com However, the significant steric bulk of the tert-butyl group strongly disfavors substitution at the positions ortho to it. msu.edulibretexts.org Therefore, incoming electrophiles would preferentially attack the positions ortho and para to the methyl and ethyl groups, while avoiding the sterically hindered sites.

Transalkylation, the transfer of an alkyl group from one aromatic molecule to another, is an equilibrium-driven process often catalyzed by strong acids or zeolites. sibran.ruresearchgate.net In the context of polyalkylated benzenes, transalkylation is a crucial industrial process for converting less valuable polyalkylated byproducts into more desirable monoalkylated products. researchgate.netvurup.sk For instance, in the production of ethylbenzene (B125841), diethylbenzenes can be transalkylated with benzene to yield more ethylbenzene. sibran.ruvurup.sk While direct experimental data on the transalkylation of this compound is scarce in the provided results, it is plausible that under forcing conditions, it could undergo disproportionation or react with other aromatics to exchange its alkyl groups.

Reaction Type General Reactants Catalyst Expected Outcome for this compound
Alkylation Alkyl halide or alkeneLewis acid (e.g., AlCl₃) or Brønsted acidIntroduction of a new alkyl group, with substitution directed by existing alkyl groups and influenced by steric hindrance.
Transalkylation Another aromatic compoundStrong acid or zeolitePotential for disproportionation or exchange of alkyl groups, leading to a mixture of polyalkylated benzenes.

Nitration Reactions and Adduct Formation in Alkylaromatic Compounds

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid. rushim.ru The nitration of alkylaromatic compounds can sometimes lead to the formation of cyclohexadiene adducts, particularly when the reaction is carried out in acetic anhydride (B1165640). researchgate.netresearchgate.net

Studies on the nitration of related compounds like p-tert-butyltoluene in acetic anhydride have shown the formation of both nitroaromatic products and nitroacetoxy adducts. researchgate.net For example, the nitration of p-tert-butyltoluene yields 5-tert-butyl-2-methyl-2-nitro-1,2-dihydrophenyl acetate, cis- and trans-1-tert-butyl-4-methyl-4-nitro-1,4-dihydrophenyl acetate, and 4-tert-butyl-2-nitrotoluene. researchgate.net These adducts can subsequently undergo rearomatization reactions under different conditions. researchgate.netresearchgate.net

In the case of this compound, nitration would be expected to occur at the positions activated by the alkyl groups and least sterically hindered. The directing influence of the three alkyl groups would lead to a complex mixture of nitrated isomers. The formation of adducts would also be a possibility, especially under conditions known to favor their formation.

Nitration Product Type General Structure Formation Conditions
Nitroaromatic Ar-NO₂Standard nitrating conditions (e.g., HNO₃/H₂SO₄)
Nitroacetoxy Adduct Nitro- and acetoxy-substituted cyclohexadieneNitration in acetic anhydride

Halogenation and Sulfonation Studies

Halogenation of aromatic compounds involves the substitution of a hydrogen atom with a halogen (Cl, Br, I). This reaction is typically catalyzed by a Lewis acid for chlorination and bromination. msu.edu Similar to other electrophilic substitutions, the directing effects of the alkyl groups in this compound would guide the incoming halogen to the less sterically hindered ortho and para positions relative to the methyl and ethyl groups. The bulky tert-butyl group would significantly impede substitution at its ortho positions. stackexchange.com

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid or sulfur trioxide. msu.edu This reaction is reversible. For this compound, sulfonation would also be directed by the activating alkyl groups, with steric factors playing a significant role in the isomer distribution of the resulting sulfonic acid.

Free Radical Chemistry and Oxidation Reactions of this compound

The alkyl side chains of this compound are susceptible to free radical reactions, particularly oxidation. The stability of the resulting benzylic radicals plays a crucial role in determining the reaction pathway.

Oxidative Transformations and Product Analysis

Oxidation of alkylbenzenes can occur at the benzylic position of the alkyl side chains. The reaction of 4-ethyltoluene (B166476) with nitrate (B79036) radicals (NO₃) in the gas phase, for instance, leads to products derived from reactions at both the methyl and methylene (B1212753) groups of the ethyl substituent. acs.org Products include 4-ethylbenzaldehyde, 4-ethylbenzyl alcohol, 4-methylacetophenone, and 1-(4-methylphenyl)ethan-1-ol. acs.org

Similarly, the oxidation of 4-tert-butyltoluene (B18130) with nitrate radicals yields 4-tert-butylbenzaldehyde (B1265539) and 4-tert-butylbenzyl alcohol, indicating reaction at the methyl group. acs.org For this compound, oxidation would be expected to occur at the benzylic positions of the ethyl and methyl groups, leading to a mixture of corresponding aldehydes, alcohols, and ketones. The tert-butyl group, lacking benzylic hydrogens, is generally resistant to this type of oxidation. masterorganicchemistry.com

Oxidation Site Intermediate Radical Potential Products
Ethyl Group (CH₂) Secondary benzylic radicalKetone (acetophenone derivative), alcohol
Methyl Group (CH₃) Primary benzylic radicalAldehyde, alcohol, carboxylic acid

Radical Attack on Aromatic Systems, relevant to this compound

Hydroxyl radicals (•OH) are highly reactive species that can attack aromatic rings. The rate of reaction generally increases with the degree of alkyl substitution on the benzene ring, indicating an electrophilic addition mechanism. oup.com The reaction of •OH radicals with alkylbenzenes can proceed via two main pathways: abstraction of a hydrogen atom from an alkyl side chain to form a benzylic radical, or addition of the radical to the aromatic ring to form a hydroxycyclohexadienyl radical. oup.com

For this compound, the presence of multiple alkyl groups would make it highly reactive towards hydroxyl radicals. The reaction would likely involve both H-abstraction from the ethyl and methyl groups and addition to the aromatic ring. The steric hindrance from the tert-butyl group might influence the position of radical addition to the ring. oup.com

Carbon-Hydrogen (C-H) Functionalization of this compound

The functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis, allowing for the direct conversion of ubiquitous but inert C-H bonds into more valuable functional groups. In the case of this compound, the molecule presents several distinct C-H bonds: those on the methyl group, the ethyl group (both primary and secondary), the bulky tert-butyl group, and the aromatic ring. The challenge and opportunity lie in achieving regioselectivity, that is, selectively functionalizing one of these positions over the others.

Transition-metal catalysis provides a versatile platform for the C-H activation of alkylaromatics. acs.org These reactions often offer distinct selectivity compared to traditional methods like Friedel-Crafts alkylation. acs.org For a sterically hindered molecule like this compound, the steric environment around the metal center plays a crucial role in determining the site of activation. youtube.com

Catalysts based on metals like rhodium, palladium, and iridium are commonly employed for C-H functionalization. nih.govhbni.ac.in The mechanism often involves the coordination of the metal to the aromatic ring, followed by the cleavage of a C-H bond to form an organometallic intermediate. youtube.com The choice of ligands attached to the metal center is critical, as they can influence both the reactivity and selectivity of the catalyst. nih.govchemrxiv.org For instance, bulky ligands can direct the catalyst to activate less sterically hindered C-H bonds. youtube.com

In the context of this compound, a transition metal catalyst could potentially be directed to one of several C-H bonds. Activation of an aromatic C-H bond would lead to substitution on the ring. Alternatively, activation of the benzylic C-H bonds on the methyl or ethyl groups could lead to functionalization at these positions. The outcome is a delicate balance of electronic effects (the electron-donating nature of the alkyl groups) and steric factors (the bulk of the tert-butyl group). nih.gov

Table 1: Potential Sites for Transition-Metal-Catalyzed C-H Activation in this compound

C-H Bond LocationPotential Product TypeInfluencing Factors
Aromatic RingSubstituted areneElectronic effects of alkyl groups, steric hindrance from tert-butyl group.
Methyl Group (Benzylic)Benzyl-functionalized productBond dissociation energy, steric accessibility.
Ethyl Group (Benzylic)Benzyl-functionalized productLower bond dissociation energy of secondary C-H, but increased steric hindrance.
tert-Butyl GroupUnlikely due to high bond strength and steric shielding.High C-H bond dissociation energy, extreme steric hindrance.

This table is generated based on general principles of C-H activation and does not represent specific experimental outcomes for this compound.

While catalytic methods are powerful, non-catalytic approaches also exist for the C-H functionalization of substituted toluenes. These methods often involve radical-based processes. iu.edu

One classic example is free-radical halogenation . sci-hub.red This reaction typically proceeds via a chain mechanism involving the abstraction of a hydrogen atom by a halogen radical. For alkylaromatics, the benzylic C-H bonds are particularly susceptible to abstraction due to the resonance stabilization of the resulting benzyl (B1604629) radical. In this compound, this would favor functionalization at the methyl and ethyl groups. The selectivity between the secondary C-H on the ethyl group and the primary C-H on the methyl group would depend on the relative stability of the corresponding radicals and the steric accessibility of the C-H bonds.

Another important non-catalytic process is autoxidation , which is the reaction with molecular oxygen. iu.edu This is also a radical chain reaction that can lead to the oxidation of the alkyl side chains. acs.org For toluene (B28343) derivatives, this can result in the formation of aldehydes, carboxylic acids, or other oxygenated products. acs.org The reaction is initiated by the formation of a radical, which then reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another molecule to continue the chain.

Achieving regioselectivity in the C-H functionalization of a molecule with multiple potential reaction sites like this compound is a significant challenge. nih.gov The outcome is governed by a combination of electronic and steric effects. nih.gov

The electron-donating alkyl groups (tert-butyl and ethyl) activate the aromatic ring towards electrophilic substitution, but the substitution pattern is heavily influenced by sterics. The bulky tert-butyl group will strongly disfavor substitution at the adjacent ortho positions.

For radical reactions, the regioselectivity is primarily determined by the stability of the radical intermediates. Benzylic radicals are more stable than alkyl radicals, so functionalization is expected to occur at the methyl or ethyl groups. The secondary benzylic position on the ethyl group would form a more stable radical than the primary benzylic position on the methyl group. However, the greater steric hindrance at the ethyl group might counteract this electronic preference, especially with bulky reagents.

Stereoselectivity would become a factor if a new chiral center is formed during the reaction. For example, functionalization of the secondary C-H bond of the ethyl group would create a stereocenter. Achieving high stereoselectivity in such a reaction would typically require a chiral catalyst or reagent.

Thermal Degradation and Pyrolysis Kinetics of Alkyltoluenes

The study of the thermal degradation and pyrolysis of alkyltoluenes is crucial for understanding their behavior in high-temperature environments, such as in fuels and during chemical processing.

High-temperature pyrolysis involves the decomposition of a substance by heat in the absence of oxygen. For alkyltoluenes, the initial and most facile decomposition step is typically the homolytic cleavage of a C-C bond in the alkyl side chain, particularly at the benzylic position, due to the resonance stabilization of the resulting benzyl radical.

Studies on the pyrolysis of various alkylbenzenes have shown that the decomposition pathways are highly dependent on the structure of the alkyl group. researchgate.net For a compound like this compound, several primary decomposition reactions are possible:

Cleavage of the ethyl group: This would lead to the formation of a 3-tert-butyl-5-methylphenyl radical and an ethyl radical, or a 3-tert-butyl-5-ethylbenzyl radical and a methyl radical.

Cleavage of the tert-butyl group: This would result in a 3-ethyl-5-methylphenyl radical and a tert-butyl radical, or a 3-tert-butyl-5-ethylbenzyl radical and a methyl radical.

Cleavage of a C-H bond: This is generally less favorable than C-C bond cleavage at high temperatures but can still occur, leading to the formation of various radicals.

The relative rates of these reactions will depend on the bond dissociation energies of the respective bonds. The C-C bond beta to the aromatic ring is typically the weakest and most likely to break.

The initial radicals formed during pyrolysis undergo a complex series of subsequent reactions, including hydrogen abstraction, radical addition, and recombination, leading to a wide array of smaller molecules and larger polycyclic aromatic hydrocarbons (PAHs). researchgate.net

The pyrolysis of ethylbenzene, a simpler analogue, is known to produce styrene (B11656) as a major product through the loss of a hydrogen atom from the ethyl group. Similarly, the ethyl group in this compound could lead to the formation of a corresponding vinyl-substituted arene.

The methyl and ethyl radicals formed from the initial cleavage events are highly reactive and can participate in a variety of secondary reactions. researchgate.net For example, they can abstract hydrogen atoms from other molecules, leading to the formation of methane (B114726) and ethane, or they can add to aromatic rings, leading to the formation of larger alkylated aromatics.

Table 2: Plausible Primary Intermediates from the Pyrolysis of this compound

PrecursorPrimary Decomposition PathwayResulting Radicals
This compoundC-C cleavage at ethyl group3-tert-butyl-5-methylphenyl radical + Ethyl radical
This compoundC-C cleavage at ethyl group3-tert-butyl-5-ethylbenzyl radical + Methyl radical
This compoundC-C cleavage at tert-butyl group3-ethyl-5-methylphenyl radical + tert-Butyl radical

This table illustrates potential initial bond-breaking events based on general principles of pyrolysis and does not represent a complete reaction mechanism.

Kinetic Modeling and Experimental Validation of Alkyltoluene Decomposition

The decomposition of alkyltoluenes is significantly influenced by the nature of the alkyl substituents on the benzene ring. The carbon-hydrogen bonds of the methyl group in toluene are benzylic and, consequently, weaker than the C-H bonds in simple alkanes, making them susceptible to free radical reactions. wikipedia.org This reactivity is a key factor in the initiation of decomposition processes.

Kinetic modeling of the decomposition of alkylaromatics involves the development of detailed reaction mechanisms that encompass a multitude of elementary steps, including initiation, propagation, and termination reactions. For instance, a detailed kinetic modeling study of toluene oxidation in a premixed laminar flame, while focused on combustion, provides insights into the initial decomposition pathways. nih.gov The model includes reactions such as the unimolecular decomposition of toluene via the cleavage of a methyl C-H bond and the breaking of the C-C bond between the methyl group and the phenyl ring. nih.gov The depletion of toluene in such systems is often governed by metathesis reactions that form benzyl radicals, ipso-addition, and reactions that lead to the formation of cresol (B1669610) isomers. nih.gov

Experimental validation of these kinetic models is crucial and typically involves techniques such as pyrolysis in flow reactors or shock tubes, coupled with advanced analytical methods like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reaction products. For example, studies on the thermal decomposition of coal-related aromatic compounds in a hydrogen-donating solvent have provided insights into the bond dissociation energies and reaction rates of various alkylbenzenes. oup.com In one such study, the apparent activation energy for the thermal decomposition of benzyl phenyl ether was calculated to be approximately 50 kcal/mol. oup.com

Due to the lack of specific data for this compound, the following table presents representative kinetic data for the decomposition of related alkylaromatic compounds to illustrate the range of parameters that might be expected.

CompoundReaction ConditionsKey Kinetic Parameters
Toluene Oxidation in a premixed laminar flameThe model consists of 273 species and 1740 reactions. Key reactions include unimolecular decomposition, H-abstraction to form benzyl radicals, and ipso-addition. nih.gov
Benzyl Phenyl Ether Thermal decomposition at 320-350 °CApparent Activation Energy (Ea) ≈ 50 kcal/mol. oup.com
Linear Alkylbenzene Sulfonate (LAS) Thermal decomposition in a nitrogen atmosphere at 200-300 °CThe decomposition rate increases with temperature, with significant mass loss observed within the first hour. acs.orgacs.org

The presence of both a tert-butyl group and an ethyl group on the toluene ring of this compound would introduce additional complexities to its decomposition mechanism. The relative stability of the potential radical intermediates formed by hydrogen abstraction from the ethyl group versus the methyl group, and the possibility of β-scission reactions involving the tert-butyl group, would all need to be considered in a comprehensive kinetic model. Experimental studies would be essential to validate any proposed mechanism and to determine the specific kinetic parameters for the decomposition of this compound under various conditions.

Computational and Theoretical Investigations into 3 Tert Butyl 5 Ethyltoluene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-tert-butyl-5-ethyltoluene, providing insights into its stability, electron distribution, and reactivity.

Density Functional Theory (DFT) Studies on Alkyltoluenes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For alkyltoluenes such as this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), can be employed to determine key properties. mdpi.com These calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule.

A theoretical study on the hydrogenolysis of toluene (B28343) utilized the B3LYP/6-311(d,p) level of theory to optimize the structures of gaseous species. researchgate.net Similarly, a computational study of toluenium isomers used DFT with B3LYP exchange-correlation functionals and a 6-311G** basis set for full geometry optimization. nih.gov For this compound, such calculations would provide optimized bond lengths, bond angles, and dihedral angles, revealing any steric strain introduced by the bulky tert-butyl and ethyl groups on the toluene ring. The relative energies of different conformers, particularly concerning the orientation of the ethyl group, could also be determined to identify the most stable structure.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

Property Predicted Value Significance
Optimized Bond Lengths (C-C aromatic) ~1.39 - 1.40 Å Indicates the degree of aromaticity and strain.
Optimized Bond Angles (in-ring C-C-C) ~120° Deviations would suggest ring deformation due to bulky substituents.
Relative Conformational Energies Varies Determines the most stable spatial arrangement of the alkyl groups.

Note: The values in this table are hypothetical and represent typical outcomes for such calculations on alkylbenzenes.

Molecular Orbital Analysis and Reactivity Indices for this compound

Molecular orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. For aromatic compounds, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a larger gap suggests higher stability and lower reactivity. mdpi.com For this compound, the electron-donating nature of the alkyl groups would be expected to raise the energy of the HOMO compared to unsubstituted toluene, making it more susceptible to electrophilic attack.

Reactivity indices, such as Fukui functions and local softness, can be derived from the electron density to predict the most reactive sites in the molecule. For electrophilic attack, the positions on the aromatic ring with the highest electron density and the largest value of the Fukui function for nucleophilic attack (f-) would be the most favored. In the case of this compound, these would likely be the positions ortho and para to the alkyl groups, though steric hindrance from the tert-butyl group would significantly influence this.

Note: The values and trends in this table are based on established principles of substituent effects on aromatic systems and have not been specifically calculated for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the structures of transient species.

Transition State Identification and Energy Profile Determination

For reactions involving this compound, such as electrophilic aromatic substitution (e.g., nitration, halogenation, or Friedel-Crafts alkylation), computational methods can be used to identify the transition state (TS) structures. masterorganicchemistry.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. wikipedia.org Locating the TS is crucial for understanding the reaction mechanism and calculating the activation energy.

Methods like the Berny optimization can be used to locate transition state structures. researchgate.net Once the reactant, transition state, and product structures are optimized, a reaction energy profile can be constructed. This profile plots the energy of the system versus the reaction coordinate, with the activation energy being the energy difference between the reactants and the transition state. For electrophilic attack on this compound, separate pathways for attack at the different available ring positions can be modeled to computationally verify the regioselectivity. The calculations would likely show a lower activation energy for attack at the positions ortho and para to the activating alkyl groups, with steric effects from the tert-butyl group disfavoring the adjacent ortho position.

Solvent Effects and Catalytic Cycle Modeling for this compound Reactions

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and can provide valuable insights into how the solvent stabilizes or destabilizes reactants, intermediates, and transition states.

For instance, in the nitration of toluene, solvent and counterion reorganization have been shown to be crucial in determining the reaction outcome. nih.gov A theoretical investigation into the effects of different solvents, including toluene, on the properties of nitrobenzene (B124822) compounds was conducted using the conductor-like polarizable continuum model (CPCM). smf.mx For reactions of this compound, modeling with different solvents would reveal their influence on activation energies and regioselectivity.

In cases of catalyzed reactions, such as Friedel-Crafts alkylation over a zeolite catalyst, computational modeling can be used to elucidate the entire catalytic cycle. mdpi.com This would involve modeling the adsorption of this compound and the electrophile onto the catalyst surface, the reaction steps within the catalyst's pores, and the desorption of the product. These models can help in understanding the role of the catalyst in lowering the activation energy and controlling the selectivity of the reaction.

Spectroscopic Parameter Prediction and Validation for this compound

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.

DFT calculations are widely used to predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. This calculated spectrum can be compared to an experimental spectrum to confirm the structure and assign the observed vibrational modes to specific molecular motions, such as C-H stretches of the aromatic ring and alkyl groups, and ring breathing modes. Studies on other alkylbenzenes have successfully used DFT to assign and interpret their IR spectra. rsc.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. uncw.edu These calculations provide theoretical ¹H and ¹³C NMR chemical shifts for each atom in this compound. nih.gov Comparing these predicted shifts with experimental data is a powerful method for structure verification. The accuracy of these predictions can be improved by considering conformational averaging and the effects of the solvent. github.io

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Type Predicted Parameter Information Gained
Infrared (IR) Vibrational Frequencies (cm⁻¹) Assignment of functional groups (aromatic C-H, alkyl C-H) and skeletal vibrations.
¹H NMR Chemical Shifts (ppm) Prediction of the electronic environment of each hydrogen atom.

Note: The data in this table represents the types of information that can be obtained from computational predictions.

Structure-Reactivity Relationship Prediction for this compound Analogues

The prediction of structure-reactivity relationships for analogues of this compound is fundamentally grounded in the electronic and steric effects imparted by various substituents on the toluene core. These relationships are crucial for designing molecules with tailored reactivity for specific applications. Computational and theoretical investigations, particularly Quantitative Structure-Activity Relationship (QSAR) studies, provide a framework for these predictions. umich.edu

The reactivity of substituted toluenes in reactions such as electrophilic aromatic substitution is primarily governed by the ability of the substituents to donate or withdraw electron density from the aromatic ring, thereby activating or deactivating it towards electrophiles. libretexts.orgvanderbilt.edu Alkyl groups, such as the tert-butyl and ethyl groups present in the parent molecule, are generally considered activating groups. quora.com They increase the electron density of the benzene (B151609) ring through an electron-donating inductive effect and hyperconjugation, making the ring more nucleophilic. libretexts.orgquora.comyoutube.com

The position of substitution on the aromatic ring is also a key determinant of reactivity. The tert-butyl and ethyl groups in this compound are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgstackexchange.com However, the bulky nature of the tert-butyl group can introduce significant steric hindrance, which may impede substitution at the adjacent ortho positions. msu.eduresearchgate.net This steric effect often results in a preference for substitution at the less hindered para position. stackexchange.com

For analogues of this compound, predicting their relative reactivity involves a systematic evaluation of how different substituents would modify these electronic and steric profiles. The introduction of additional electron-donating groups would be expected to further activate the aromatic ring, increasing the rate of reaction. Conversely, the introduction of electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, would deactivate the ring by decreasing its electron density, thus slowing down the reaction rate. libretexts.orgmsu.edu

A hypothetical QSAR model for a series of this compound analogues could be developed to quantify these relationships. Such a model would correlate the observed reaction rates or biological activities with calculated molecular descriptors that represent the electronic and steric properties of the substituents. arabjchem.org

The following interactive data table illustrates the predicted effects of various substituents on the reactivity of this compound analogues in a hypothetical electrophilic aromatic substitution reaction. The predictions are based on established principles of physical organic chemistry.

Analogue NameSubstituent at Position XPredicted Electronic EffectPredicted Steric HindrancePredicted Relative Reactivity
2-Nitro-3-tert-butyl-5-ethyltoluene-NO2 (at C2)Strong DeactivationModerateSignificantly Decreased
4-Amino-3-tert-butyl-5-ethyltoluene-NH2 (at C4)Strong ActivationLowSignificantly Increased
3-tert-Butyl-5-ethyl-2-fluorotoluene-F (at C2)Weak Deactivation (Inductive)LowSlightly Decreased
3-tert-Butyl-5-ethyl-4-methyltoluene-CH3 (at C4)ActivationLowIncreased
3-tert-Butyl-5-ethyl-2,4-dinitrotoluene-NO2 (at C2, C4)Very Strong DeactivationModerateDrastically Decreased
3-tert-Butyl-2-chloro-5-ethyltoluene-Cl (at C2)Weak Deactivation (Inductive)ModerateSlightly Decreased

These predictions highlight the interplay between electronic and steric factors. For instance, while an amino group is a strong activator, a nitro group is a strong deactivator. The position of the substituent also matters; a bulky group at an ortho position to the existing large tert-butyl group would likely lead to significant steric clash, potentially altering the expected reactivity and product distribution. stackexchange.com Computational modeling would be essential to refine these qualitative predictions and provide a more quantitative understanding of the structure-reactivity relationships within this class of compounds.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Tert Butyl 5 Ethyltoluene

Chromatographic Separation and Detection Techniques

Chromatography is fundamental to the analysis of 3-tert-Butyl-5-ethyltoluene, providing the necessary separation from other related alkylbenzenes and components within a sample matrix. Gas and liquid chromatography are the principal techniques utilized for this purpose.

Gas Chromatography (GC) Applications for Alkylbenzenes

Gas chromatography is a highly effective technique for the separation and analysis of volatile and semi-volatile compounds like this compound. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For alkylbenzenes, non-polar or semi-polar stationary phases are commonly employed.

Research into the analysis of Linear Alkyl Benzene (B151609) (LAB) compounds has demonstrated the efficacy of various capillary columns. researchgate.net The selection of the column is critical for achieving optimal separation of isomers. For instance, a VF-5ms capillary column has been identified as providing excellent resolution for alkylbenzene isomers. researchgate.net The operating conditions, including column temperature, injector and detector temperatures, and carrier gas flow rate, are optimized to ensure efficient separation and peak resolution. researchgate.net Flame Ionization Detection (FID) is a common detector used for the quantification of alkylbenzenes due to its high sensitivity to hydrocarbons.

Table 1: Typical Gas Chromatography (GC) Parameters for Alkylbenzene Analysis

Parameter Condition Purpose
Column Type Capillary Column (e.g., VF-5ms, SE-30, OV-101) researchgate.net Provides high-resolution separation of volatile compounds.
Stationary Phase Low-polarity phases (e.g., 5% Phenyl Polysiloxane) Suitable for separating non-polar to semi-polar analytes like alkylbenzenes.
Column Temperature 180°C (Isothermal) researchgate.net Optimized to ensure adequate separation of alkylbenzene isomers.
Injector Temperature 250°C researchgate.net Ensures rapid and complete volatilization of the sample.
Detector Temperature 275°C (FID) researchgate.net Prevents condensation of analytes and ensures stable detector response.
Carrier Gas Nitrogen researchgate.net Inert mobile phase to carry analytes through the column.
Flow Rate 2.5 mL/min researchgate.net Controlled to achieve optimal separation efficiency.

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for hydrocarbon compounds. |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Aromatic Compounds

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating components in a liquid mixture. rsc.org These methods are particularly useful for less volatile or thermally labile aromatic compounds. The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

For aromatic compounds, reversed-phase chromatography is the most common mode. sielc.com In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile (B52724). wur.nlrsc.org Aromatic hydrocarbons are hydrophobic and are well retained on reversed-phase columns, with retention time adjusted by the proportion of the organic solvent in the mobile phase. sielc.com Detectors commonly used include Diode Array Detectors (DAD) and Fluorescence Detectors (FLD), which offer high sensitivity and selectivity for aromatic compounds. wur.nlrsc.org

Table 2: Common HPLC/UPLC Conditions for Aromatic Compound Analysis

Parameter Condition Purpose
Column Type Reversed-Phase (e.g., C18) sielc.com Separates compounds based on hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures wur.nlrsc.org Elutes compounds from the column; composition is adjusted for optimal separation.
Flow Rate 0.7 mL/min rsc.org Maintains a constant flow for reproducible retention times.
Injection Volume 50-80 µL rsc.org The amount of sample introduced into the system.
Column Temperature 25-35°C wur.nl Controlled to ensure reproducible chromatography.

| Detector | Diode Array Detector (DAD) or Fluorescence Detector (FLD) wur.nlrsc.org | DAD provides UV-Vis spectra for peak identification, while FLD offers high sensitivity for fluorescent aromatic compounds. |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixtures involving Alkylaromatics

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced analytical power. rsc.orgwikipedia.org Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable for the analysis of complex mixtures containing alkylaromatics. usgs.govnih.gov

GC-MS combines the high-resolution separation of GC with the sensitive and selective detection capabilities of MS. usgs.gov As components elute from the GC column, they are ionized, typically by electron impact (EI), and the resulting ions are separated by their mass-to-charge ratio (m/z). usgs.govlibretexts.org The fragmentation pattern of an alkylbenzene is characteristic and provides definitive structural information. whitman.edu For alkyl-substituted benzenes, a prominent peak is often observed at m/z 91, corresponding to the formation of the stable tropylium ion. whitman.eduyoutube.com Other significant fragments arise from the cleavage of the alkyl side chains. whitman.edu

LC-MS/MS is a powerful tool for analyzing a wide range of compounds, including those not amenable to GC. wikipedia.orgtechnologynetworks.com It combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. technologynetworks.com This technique is particularly valuable for trace analysis in complex matrices. For alkylaromatics, LC-MS/MS can be used for screening and quantification, sometimes employing derivatization to enhance sensitivity. nih.gov

Table 3: Common Mass Spectrometry Fragmentation Patterns for Alkylbenzenes

m/z Value Ion Structure/Fragment Significance
M+ Molecular Ion Represents the intact molecule, its presence is prominent for aromatic rings. whitman.edu
[M-15]+ Loss of a methyl group (-CH₃) Indicates the presence of a methyl or larger alkyl substituent.
[M-29]+ Loss of an ethyl group (-C₂H₅) Indicates the presence of an ethyl or larger alkyl substituent.
91 Tropylium ion (C₇H₇⁺) A very common and stable fragment for compounds with a benzyl (B1604629) moiety, formed via rearrangement. whitman.eduyoutube.com

| 77 | Phenyl cation (C₆H₅⁺) | Results from the loss of all substituents from the benzene ring. whitman.edu |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are used to probe the molecular structure of this compound, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the tert-butyl group, the ethyl group (methyl and methylene (B1212753) protons), the methyl group attached to the ring, and the aromatic protons. The aromatic protons would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm), and their splitting patterns would confirm the 1,3,5-substitution pattern on the benzene ring. The tert-butyl protons would appear as a sharp singlet, while the ethyl group would show a quartet for the methylene protons and a triplet for the methyl protons due to spin-spin coupling.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. nih.gov Separate signals would be observed for the quaternary carbons of the tert-butyl group and the benzene ring, the CH carbons of the ring, and the carbons of the ethyl and methyl substituents.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

Protons Chemical Shift (ppm) Multiplicity Integration
Aromatic CH ~6.8-7.2 Multiplet 3H
Ethyl -CH₂- ~2.6 Quartet 2H
Ring -CH₃ ~2.3 Singlet 3H
tert-Butyl -C(CH₃)₃ ~1.3 Singlet 9H

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (ppm)
Aromatic C (quaternary, C-C(CH₃)₃) ~151
Aromatic C (quaternary, C-CH₂CH₃) ~144
Aromatic C (quaternary, C-CH₃) ~137
Aromatic CH ~122-125
tert-Butyl C (quaternary) ~34
tert-Butyl CH₃ ~31
Ethyl CH₂ ~29
Ring CH₃ ~21

Note: Predicted values are based on typical chemical shifts for similar substituted benzenes. rsc.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure.

The IR spectrum of this compound would exhibit characteristic absorption bands. nih.gov These include C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic alkyl groups (just below 3000 cm⁻¹). libretexts.orglibretexts.org In-ring C-C stretching vibrations for the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. libretexts.orglibretexts.org Crucially, the pattern of C-H out-of-plane (oop) bending vibrations in the 650-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. libretexts.org For a 1,3,5-trisubstituted benzene, characteristic bands are expected in this region. spectroscopyonline.com

Raman spectroscopy also probes molecular vibrations. researchgate.netspectroscopyonline.com Aromatic compounds generally produce strong Raman signals. researchgate.net The spectrum would show characteristic bands for the ring breathing modes and C-H stretching, complementing the information obtained from IR spectroscopy. rsc.org

Table 6: Characteristic IR and Raman Vibrational Frequencies for Substituted Alkylbenzenes

Wavenumber (cm⁻¹) Vibrational Mode Technique
3100-3000 Aromatic C-H Stretch libretexts.org IR, Raman
2960-2850 Aliphatic C-H Stretch libretexts.org IR, Raman
1600-1585 Aromatic C-C In-Ring Stretch libretexts.org IR, Raman
1500-1400 Aromatic C-C In-Ring Stretch libretexts.org IR, Raman

Table of Compound Names

Compound Name
This compound
Benzene
Toluene (B28343)
Acetonitrile

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used for the identification and structural elucidation of chemical compounds. In the analysis of this compound (molecular weight: 176.30 g/mol ), electron impact (EI) ionization is commonly employed, which generates a molecular ion (M⁺) and a series of characteristic fragment ions. The fragmentation pattern is highly dependent on the structure of the molecule, providing a unique fingerprint for identification.

The structure of this compound features a substituted benzene ring with a methyl, an ethyl, and a tert-butyl group. The fragmentation process is dictated by the stability of the resulting ions. Key fragmentation pathways include:

Benzylic Cleavage: The bonds adjacent to the aromatic ring are susceptible to cleavage. The most prominent fragmentation is the loss of a methyl group (•CH₃) from the tert-butyl substituent. This results in the formation of a highly stable tertiary carbocation, which is often the base peak in the mass spectrum.

Loss of Ethyl Group: Cleavage of the ethyl group (•C₂H₅) can also occur, leading to another characteristic fragment ion.

Tropylium Ion Formation: Aromatic compounds like toluene and its derivatives can undergo rearrangement to form the stable tropylium ion (C₇H₇⁺) libretexts.org. While the base peak for toluene is often m/z 91, for substituted toluenes, analogous fragmentation and rearrangement can lead to related stable ions.

The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) of 176. Due to the stability of the aromatic ring, the molecular ion is generally observable libretexts.org. The most significant fragment ion is expected at m/z 161, corresponding to the loss of a methyl radical ([M-15]⁺). Another significant peak may be observed at m/z 147, resulting from the loss of an ethyl radical ([M-29]⁺).

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Formula of Loss
176 Molecular Ion [M]⁺ -
161 [M - CH₃]⁺ •CH₃

This table is generated based on established fragmentation principles for alkylbenzenes.

Further fragmentation of these primary ions can lead to a more complex spectrum, but the ions at m/z 161 and 147 are key diagnostic peaks for identifying the this compound structure.

Sample Preparation and Extraction Strategies for this compound Analysis

Effective sample preparation is critical for accurate and sensitive quantification of this compound, as it serves to isolate the analyte from complex matrices, eliminate interferences, and pre-concentrate the sample. The choice of extraction strategy depends on the sample matrix (e.g., water, soil, biological tissues) and the analytical technique employed.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration that involves partitioning the analyte between a solid sorbent and a liquid mobile phase. For a nonpolar compound like this compound, reversed-phase SPE is the most suitable approach.

In this method, a nonpolar stationary phase (sorbent) is used to retain the nonpolar analyte from a polar sample matrix (typically aqueous). Common sorbents for this purpose include silica (B1680970) chemically modified with C8 or C18 alkyl chains. The extraction process involves four steps: conditioning the sorbent, loading the sample, washing away impurities with a weak solvent, and finally eluting the analyte with a small volume of a strong, nonpolar organic solvent like hexane or ethyl acetate.

Table 2: Suitable SPE Sorbents for this compound Extraction

Sorbent Type Interaction Mechanism Typical Elution Solvents
C18 (Octadecyl) Reversed-Phase (van der Waals forces) Hexane, Dichloromethane, Ethyl Acetate
C8 (Octyl) Reversed-Phase (van der Waals forces) Hexane, Dichloromethane, Ethyl Acetate

This table outlines common reversed-phase SPE sorbents applicable for nonpolar aromatic compounds.

Liquid-Liquid Extraction (LLE) and Microextraction Techniques

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases. To extract the nonpolar this compound from an aqueous sample, a water-immiscible organic solvent with high affinity for the analyte is used. Solvents such as hexane, heptane, dichloromethane, or methyl tert-butyl ether (MTBE) are effective choices. The process involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two phases. The analyte, now partitioned into the organic layer, can be concentrated by evaporating the solvent.

Microextraction techniques, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), have emerged as miniaturized, solvent-reducing alternatives to conventional LLE. In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample, where the analyte adsorbs onto the coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. For a nonpolar analyte like this compound, a nonpolar fiber coating such as polydimethylsiloxane (PDMS) would be appropriate.

Table 3: Comparison of LLE Solvents for this compound

Solvent Density (g/mL) Boiling Point (°C) Key Characteristics
Hexane ~0.66 69 Highly nonpolar, good for extracting hydrocarbons, less dense than water.
Dichloromethane ~1.33 40 Highly effective, but denser than water and more toxic.

This table provides a comparison of common solvents used in LLE for nonpolar analytes.

Derivatization Techniques for Enhanced Analytical Resolution

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties, such as enhanced volatility for gas chromatography (GC) or better detectability. This process is typically employed for compounds containing polar functional groups like hydroxyl (-OH), carboxyl (-COOH), or amine (-NH₂) groups. Common derivatization reactions include silylation, alkylation, and acylation. researchgate.net

This compound is a nonpolar, volatile aromatic hydrocarbon that lacks active functional groups. Consequently, it is readily analyzable by standard techniques like GC-MS without the need for derivatization. The compound's inherent volatility and thermal stability make it an ideal candidate for direct GC analysis. Therefore, derivatization is generally not a necessary or beneficial step in the analytical workflow for this compound itself.

However, if the analytical goal were to study potential polar metabolites of this compound (e.g., hydroxylated or carboxylated species), derivatization would become essential. For instance, a hydroxylated metabolite could be converted to a more volatile trimethylsilyl (TMS) ether using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) prior to GC-MS analysis. researchgate.net

Table 4: Common Derivatization Reagents and Their Target Functional Groups

Reagent Class Example Reagent Target Functional Group(s) Applicability to this compound
Silylating Agents BSTFA, MTBSTFA -OH, -COOH, -NH₂, -SH Not Applicable (No target groups)
Alkylating Agents Trimethylanilinium hydroxide (TMAH) -COOH, -OH Not Applicable (No target groups)

This table illustrates why derivatization is not typically applied to the parent compound this compound.

Environmental Fate, Transport, and Degradation of Alkylaromatic Hydrocarbons, Including 3 Tert Butyl 5 Ethyltoluene

Environmental Occurrence and Distribution of Alkylaromatic Compounds

Alkylaromatic hydrocarbons are a widespread group of chemicals found in the environment, originating from both natural and anthropogenic sources. nih.gov These compounds, which include substances like 3-tert-butyl-5-ethyltoluene, are significant components of fossil fuels. nih.gov Their presence in the environment is often linked to industrial activities and the use of petroleum products. nih.gov

Long-side-chain alkylbenzenes are commonly found in fossil fuels, while compounds such as long-side-chain alkylbenzene sulfonates are released primarily through domestic activities. nih.gov The distribution of these compounds is extensive, and they can be found in various environmental compartments, including sediment and water. For instance, studies of river sediments have shown the presence of a wide range of aromatic hydrocarbons, indicating contamination from sources like petroleum combustion and biomass. nih.gov The concentration and distribution of these compounds can vary based on proximity to industrial complexes, urban centers, and other sources of pollution. nih.gov Unique alkylaromatic hydrocarbons, such as those with isohexyl and methyl substituent groups, have been identified in crude oils from diverse locations and geological ages, suggesting origins from both bacterial/algal sources and higher plants. bohrium.com

Atmospheric Degradation Pathways

Once released into the atmosphere, alkylaromatic hydrocarbons are subject to various physical and chemical removal processes. ca.gov These processes determine the atmospheric lifetime and fate of these compounds. ca.govfiveable.me The primary chemical removal mechanism for many volatile organic compounds, including alkyltoluenes, is reaction with atmospheric radicals and photochemical oxidation. ca.govepa.gov

Photochemical oxidation involves chemical reactions initiated by sunlight. aeronomie.be In the context of alkyltoluenes, this can involve direct photolysis or, more significantly, reactions with photochemically generated oxidants. ca.gov Aromatic compounds are known to be particularly photolabile and can be degraded by solar irradiation. mdpi.com The atmospheric lifetime of alkyltoluenes can range from hours to days, depending on their specific structure, reactivity, and the prevailing atmospheric conditions such as temperature, humidity, and solar radiation intensity. fiveable.meaeronomie.be

Table 1: Factors Affecting the Atmospheric Lifetime of Pollutants

Factor Description
Chemical Reactivity The inherent rate at which the compound reacts with atmospheric oxidants.
Physical Properties Solubility and volatility influence removal through wet and dry deposition. fiveable.me
Atmospheric Conditions Temperature, sunlight intensity, and humidity affect reaction rates. fiveable.me

| Concentration of Oxidants | The abundance of species like OH radicals, nitrate (B79036) radicals, and ozone. ca.gov |

The dominant removal mechanism for toluene (B28343) and other alkyltoluenes in the atmosphere is their reaction with hydroxyl radicals (•OH). rsc.orgresearchgate.net This reaction is rapid and typically serves as the main sink for these organic compounds in both gaseous and aqueous phases. rsc.orgcopernicus.org The reaction can proceed through two primary pathways: the addition of the OH radical to the aromatic ring or the abstraction of a hydrogen atom from an alkyl side chain. rsc.orgresearchgate.net

For toluene, the main reaction pathway involves the addition of the OH radical to the aromatic ring, with a smaller contribution from hydrogen abstraction from the methyl group. rsc.org The addition of OH to the ortho-position of the toluene ring is the most favored pathway. rsc.org These initial reactions lead to the formation of intermediate radicals, such as the benzyl (B1604629) radical and various OH-adducts. researchgate.netnih.gov These intermediates can then react further with molecular oxygen (O2) to produce oxygenated species like cresols and benzaldehyde (B42025), which can contribute to the formation of secondary organic aerosols (SOA) and ozone. rsc.orgresearchgate.net

Table 2: Products of the Reaction between Toluene and Hydroxyl Radicals

Reaction Pathway Primary Products Significance
OH-Addition Ortho-, para-, and meta-cresols Major pathway, contributes to SOA and ozone formation. rsc.org

| H-Abstraction | Benzyl radical (leading to benzaldehyde and benzyl alcohol) | Minor pathway, but significant for forming specific oxidation products. rsc.orgresearchgate.netnih.gov |

Aqueous and Soil-Phase Degradation Mechanisms

When alkylaromatic hydrocarbons enter soil and water systems, they are subject to degradation through biotic (biological) and abiotic (non-biological) processes. These mechanisms are critical for the natural attenuation of these contaminants in the environment.

Biodegradation is a key process for the breakdown of organic pollutants by microorganisms. gw-project.org In marine and terrestrial environments, bacterial communities play a primary role in the degradation of alkylbenzenes. nih.govhibiscuspublisher.com Various bacterial genera, including Pseudomonas, Alcaligenes, Methyloversatilis, and Zavarzinia, have been identified as capable of degrading aromatic hydrocarbons like benzene (B151609). nih.govfrontiersin.org

The biodegradation of linear alkylbenzene sulfonates, for example, involves a multi-step process carried out by a consortium of bacteria. nih.gov The typical pathway includes the oxidation of the terminal end of the alkyl chain, followed by desulfonation and cleavage of the aromatic ring. nih.govhibiscuspublisher.com The complexity and structure of the alkyl side chain can significantly affect the rate and extent of biodegradation. For instance, increased branching on the alkyl side chain of aromatic acids has been shown to increase their recalcitrance to microbial degradation. researchgate.net The complete mineralization of these compounds is often achieved through the synergistic action of different bacterial strains, each possessing specific enzymatic capabilities. nih.gov

Table 3: Examples of Bacteria Involved in Aromatic Hydrocarbon Degradation

Bacterial Genus Aromatic Compound Degraded Environment
Pseudomonas Linear Alkylbenzene Sulfonates, Benzene Coastal Seawater, Oil Sands Tailings Ponds. nih.govfrontiersin.org
Alcaligenes Linear Alkylbenzene Sulfonates Coastal Seawater. nih.gov
Methyloversatilis Benzene Oil Sands Tailings Ponds. frontiersin.org
Zavarzinia Benzene Oil Sands Tailings Ponds. frontiersin.org

In addition to biodegradation, alkylaromatic hydrocarbons can undergo abiotic transformations in the environment. These processes include chemical hydrolysis and photolysis. mdpi.com Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. viu.calibretexts.org While aromatic hydrocarbons themselves are generally resistant to hydrolysis due to the stability of the benzene ring, functional groups attached to the ring or alkyl side chains can be susceptible. For many organic compounds, hydrolysis can be a significant degradation pathway in surface and groundwaters. viu.ca The rate of hydrolysis is often influenced by pH, with reactions potentially being catalyzed by acids or bases. viu.ca

Photolysis, or degradation by sunlight, can also be an important abiotic process, particularly for aromatic compounds in surface waters. mdpi.com The colored fraction of dissolved organic matter in water can absorb sunlight and participate in photochemical reactions that transform dissolved organic compounds. mdpi.com Aromatic structures are often particularly susceptible to photodegradation. mdpi.com

Environmental Mobility and Partitioning Behavior of this compound

The environmental mobility and partitioning of this compound, an alkylaromatic hydrocarbon, are governed by its physicochemical properties, which dictate its distribution among air, water, soil, and sediment. Understanding these partitioning behaviors is crucial for predicting the compound's fate and transport in the environment.

Soil-Water Partitioning Coefficients of Alkylaromatics

The soil-water partitioning coefficient (Koc), normalized to the fraction of organic carbon in soil, is a key parameter for assessing the mobility of organic compounds in the subsurface environment. A high Koc value indicates a strong tendency for a chemical to adsorb to soil and sediment organic matter, leading to lower mobility in groundwater. For alkylaromatic hydrocarbons, the Koc is influenced by their molecular structure, including the size and arrangement of alkyl substituents on the benzene ring.

Quantitative structure-property relationships (QSPRs) are often employed to estimate Koc values when experimental data are lacking. epa.gov These models typically use parameters such as the octanol-water partition coefficient (Kow) to predict the extent of sorption to organic carbon. nih.gov Given the presence of both a tert-butyl and an ethyl group, this compound is expected to have a significantly higher Koc than simpler alkylbenzenes, suggesting it will be less mobile in soil and more likely to be retained in the organic fraction of soils and sediments. researchgate.net

Table 1: Estimated and Experimental Soil-Water Partitioning Coefficients (Koc) for Selected Aromatic Hydrocarbons

Compound Log Kow Log Koc (experimental/estimated) Reference
Benzene 2.13 1.8 - 2.2 nih.govwa.gov
Toluene 2.73 2.2 - 2.5 nih.govwa.gov
Ethylbenzene (B125841) 3.15 2.4 - 2.9 nih.govwa.gov
Xylenes 3.12 - 3.20 2.5 - 3.1 wa.gov

| This compound | ~4.8 (predicted) | Estimated to be > 3.5 | nih.gov |

Note: The Log Kow for this compound is a predicted value from PubChem. nih.gov The Log Koc is an estimation based on its structure relative to other alkylaromatics.

Volatilization and Air-Water Exchange of Aromatic Hydrocarbons

Volatilization is a significant transport pathway for aromatic hydrocarbons from surface water and moist soil into the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant (H). A higher Henry's Law constant indicates a greater propensity for the compound to partition from the aqueous phase to the gas phase. epa.gov

The air-water exchange of these compounds is a dynamic process influenced by factors such as water and air temperature, wind speed, and the physicochemical properties of the compound itself. oup.com For many aromatic hydrocarbons, volatilization is a dominant process in their environmental fate. acs.org

Specific Henry's Law constant data for this compound is scarce. However, the values for related alkylbenzenes can provide an indication of its likely behavior. Generally, as the molecular weight and size of the alkyl substituents on the benzene ring increase, the vapor pressure decreases and the water solubility lessens, which can lead to an increase in the Henry's Law constant.

The dimensionless Henry's Law constant (H') can be calculated from the Henry's Law constant (H), the gas constant (R), and the temperature (T). oup.com This value is crucial for modeling the air-water exchange and predicting the atmospheric concentration of the compound. oup.com

Table 2: Henry's Law Constants for Selected Aromatic Hydrocarbons at 25 °C

Compound Henry's Law Constant (atm·m³/mol) Dimensionless Henry's Law Constant Reference
Benzene 5.55 x 10⁻³ 0.227 nist.govepa.gov
Toluene 6.64 x 10⁻³ 0.271 epa.gov
Ethylbenzene 7.91 x 10⁻³ 0.323 epa.gov
p-Xylene 7.00 x 10⁻³ 0.286

| This compound | Estimated to be in a similar or slightly higher range | - | |

Note: The Henry's Law constant for this compound is an estimation based on the trends observed for other alkylaromatics.

Applications of 3 Tert Butyl 5 Ethyltoluene and Its Synthetic Derivatives in Advanced Chemical Materials and Processes

Role as a Synthetic Intermediate in Fine Chemical Production

3-tert-Butyl-5-ethyltoluene serves as a foundational building block in the synthesis of more complex molecules. Its aromatic ring can undergo various substitution reactions, allowing for the introduction of functional groups that pave the way for the creation of a diverse range of chemical products. The presence of the alkyl substituents influences the regioselectivity of these reactions, guiding the position of incoming functional groups.

While specific blockbuster drugs directly derived from this compound are not extensively documented in publicly available literature, its classification as a "pharmaceutical intermediate" by chemical suppliers suggests its role in the synthesis of active pharmaceutical ingredients (APIs). echemi.combldpharm.com The tert-butyl group is a common moiety in medicinal chemistry, often introduced to enhance metabolic stability or to act as a steric shield, thereby increasing the therapeutic efficacy of a drug molecule. It is plausible that derivatives of this compound, such as those with introduced amino, carboxyl, or hydroxyl groups, could serve as key intermediates in the multi-step synthesis of various pharmaceutical compounds. The structural framework of ethyltoluene derivatives is found in a number of biologically active molecules, and this compound presents a viable starting point for their synthesis.

The synthesis of specialty chemicals, including those used in the fragrance industry, often relies on uniquely substituted aromatic compounds. While direct patenting of this compound in fragrance compositions is not prominent, the use of structurally analogous compounds is well-established. For instance, derivatives of other tert-butylated aromatic hydrocarbons are known to possess desirable olfactory properties. The molecular structure of this compound, with its specific arrangement of alkyl groups, can be chemically modified to produce derivatives with unique scent profiles. These modifications could include oxidation of the ethyl or methyl groups to form aldehydes or ketones, which are classes of compounds frequently used as fragrance ingredients.

Beyond fragrances, this compound can serve as a precursor for antioxidants and stabilizers. The tert-butyl group, in particular, is a key feature of many hindered phenolic antioxidants, which are vital in preventing the degradation of plastics, rubbers, and oils. nih.gov

Applications in Polymer Chemistry and Material Science

The influence of this compound in polymer science is primarily associated with the steric effects of its tert-butyl group, which can significantly impact the properties of materials.

Direct polymerization of this compound as a primary monomer is not a common application. However, its derivatives could potentially be used as co-monomers to impart specific properties to a polymer chain. For example, functionalization of the aromatic ring with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, would allow for its incorporation into various polymer backbones. Such a modification would introduce the bulky tert-butyl group as a pendant group on the polymer chain.

Alternatively, derivatives of this compound could be employed as chain transfer agents in radical polymerization processes. cenmed.comsigmaaldrich.com Chain transfer agents are crucial for controlling the molecular weight of polymers. The reactivity of the benzylic hydrogens on the ethyl and methyl groups could potentially be exploited for this purpose.

The most significant contribution of the this compound structure to material science lies in the steric hindrance provided by the tert-butyl group. When incorporated into a polymer or other material, this bulky group can have several profound effects:

Modification of Polymer Morphology: The presence of the tert-butyl group can disrupt the regular packing of polymer chains, leading to a more amorphous structure. This can influence properties such as glass transition temperature, solubility, and gas permeability.

Enhanced Thermal Stability: The steric bulk of the tert-butyl group can restrict the rotational freedom of adjacent chemical bonds, thereby increasing the energy required for thermal degradation. This can lead to materials with improved heat resistance.

Control of Intermolecular Interactions: The tert-butyl group can shield parts of a molecule from interacting with neighboring molecules. This can be advantageous in designing materials with specific surface properties or in controlling the aggregation of molecules in a solution or solid state.

The following table summarizes the potential effects of incorporating the this compound moiety into a polymer chain:

Material PropertyInfluence of the tert-Butyl Group
Glass Transition Temperature (Tg) Can be increased or decreased depending on the specific polymer backbone and the degree of incorporation.
Solubility Generally increases solubility in non-polar organic solvents due to the hydrophobic nature of the alkyl groups.
Mechanical Strength May be altered due to changes in chain packing and intermolecular forces.
Thermal Stability Often enhanced due to restricted bond rotation and increased steric hindrance.

Potential as a Solvent or Component in Formulations

This compound exhibits properties that make it a candidate for use as a specialty solvent or as a component in various chemical formulations. cymitquimica.com Its key characteristics in this context include:

High Boiling Point: With a boiling point of approximately 220-222 °C, it is suitable for use in high-temperature reactions where solvent loss through evaporation needs to be minimized.

Hydrophobicity: The presence of multiple alkyl groups makes the molecule highly non-polar and hydrophobic, rendering it a good solvent for other non-polar substances such as oils, fats, and resins. cymitquimica.com

Chemical Stability: The aromatic ring and the saturated alkyl groups contribute to the compound's resistance to oxidation and other chemical degradation pathways, making it a stable medium for chemical reactions. cymitquimica.com

These properties suggest its potential use in formulations for industrial cleaning, as a solvent in certain chemical synthesis processes, or as a component in specialty lubricants and coatings where its hydrophobic nature would be advantageous.

Catalytic and Ligand Applications involving Alkyl-substituted Arenes

Alkyl-substituted arenes, such as this compound, represent a crucial class of compounds in the field of advanced chemical materials and processes. Their utility stems from the unique steric and electronic properties imparted by the alkyl substituents on the aromatic ring. These characteristics are particularly influential in the design of ligands for transition metal catalysis and in controlling the regioselectivity of catalytic reactions where the arene itself acts as a substrate. The specific substitution pattern of this compound, featuring a bulky tert-butyl group and a smaller ethyl group meta to each other, provides a framework for exploring selective chemical transformations.

The primary role of bulky alkyl groups in catalysis is to create significant steric hindrance. When an arene like this compound is functionalized to create a ligand, such as a phosphine (B1218219) or an N-heterocyclic carbene (NHC), the steric bulk can have a profound impact on the coordination chemistry and reactivity of the resulting metal complex. nih.govarkat-usa.org Sterically demanding ligands are known to promote the formation of monoligated, highly reactive catalytic species, which are often essential for challenging cross-coupling reactions. nih.govresearchgate.net For instance, the presence of a bulky group can facilitate the crucial oxidative addition step in a catalytic cycle and influence the final reductive elimination step, thereby controlling product formation. arkat-usa.org The development of sterically demanding trialkylphosphines has been a significant area of research, providing alternatives to commonly used ligands and allowing for the fine-tuning of catalytic properties. rsc.org

In the context of this compound, its conversion into a ligand, for example, by introducing a phosphino (B1201336) group, would result in a molecule with a tunable steric profile. The large tert-butyl group would create a significant steric pocket around the metal center, which could be exploited to control substrate access and selectivity. This is particularly relevant in palladium-catalyzed cross-coupling reactions, where the ligand's steric and electronic properties are paramount for catalytic efficiency. researchgate.net

Furthermore, alkyl-substituted arenes are pivotal substrates in C-H functionalization reactions, a field that aims to directly convert C-H bonds into more complex functionalities. nih.gov The regioselectivity of these reactions is often governed by the inherent electronic and steric properties of the substrate. nih.gov Alkyl groups are generally ortho, para-directing activators in electrophilic aromatic substitution due to their electron-donating nature. libretexts.org However, a large substituent like a tert-butyl group can sterically hinder the ortho positions, making the para position the more likely site for substitution. libretexts.org In the case of this compound, the positions ortho to the tert-butyl group are highly hindered. This steric hindrance would likely direct any C-H activation or functionalization to the less hindered positions of the ring. For example, in iridium-catalyzed C-H borylation, steric effects are the primary determinant of site-selectivity, allowing for the functionalization of positions that are electronically less favored. berkeley.edu

The interplay between the electronic-donating effects of the methyl, ethyl, and tert-butyl groups and the steric hindrance they impose makes compounds like this compound interesting candidates for studies in regioselective catalysis. Research has shown that in reactions like the rhodium-catalyzed direct C-H arylation of arenes, the electronic nature and steric accessibility of the C-H bonds play a crucial role in determining the outcome of the reaction. acs.org

The following table illustrates the effect of a sterically demanding ligand on the yield of a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds. While this data does not involve this compound directly, it demonstrates the principle of how bulky ligands, which could be synthesized from such arenes, can enhance catalytic performance, particularly with challenging substrates.

EntryAryl HalideBoronic AcidLigandYield (%)
14-ChlorotoluenePhenylboronic acidTriphenylphosphine25
24-ChlorotoluenePhenylboronic acid(t-Bu)3P95
32-ChlorotoluenePhenylboronic acidTriphenylphosphine10
42-ChlorotoluenePhenylboronic acid(t-Bu)3P88

This table is a representative example based on established principles in catalysis, illustrating the enhanced reactivity afforded by bulky phosphine ligands in Suzuki-Miyaura cross-coupling reactions of chloroarenes.

Future Research Directions and Emerging Paradigms for 3 Tert Butyl 5 Ethyltoluene Research

Development of Sustainable and Atom-Economical Synthetic Routes for 3-tert-Butyl-5-ethyltoluene

The traditional synthesis of this compound likely relies on classical Friedel-Crafts alkylation reactions. wikipedia.orgmt.com These methods often involve stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride, which can generate significant waste streams and pose environmental challenges. mt.com Future research should focus on developing more sustainable and atom-economical synthetic pathways.

Key Research Objectives:

Heterogeneous Catalysis: Investigating the use of solid acid catalysts, such as zeolites, for the alkylation of m-ethyltoluene with a tert-butylating agent (e.g., isobutylene or tert-butanol). mdpi.comd-nb.info Zeolites offer advantages of reusability, reduced corrosion, and easier product separation. mdpi.com Different zeolite structures could be screened to optimize selectivity towards the desired this compound isomer.

Solvent-Free Conditions: Exploring the feasibility of conducting the synthesis under solvent-free or neat conditions to minimize solvent waste and improve process efficiency.

Alternative Alkylating Agents: Evaluating greener tert-butylating agents that reduce the formation of byproducts.

Illustrative Data Table: Comparison of Potential Synthetic Routes

Synthetic Route Catalyst Advantages Challenges
Classical Friedel-Crafts AlCl₃, FeCl₃High reactivity, well-establishedCatalyst waste, corrosion, potential for polyalkylation
Zeolite-Catalyzed Alkylation H-Y Zeolite, H-ZSM-5Reusable, non-corrosive, shape-selectivePotential for catalyst deactivation, requires higher temperatures
Ionic Liquid-Mediated Synthesis Lewis acidic ionic liquidsRecyclable catalyst-solvent system, mild reaction conditionsHigh cost of ionic liquids, potential for product separation issues

Exploration of Novel Catalytic Systems for this compound Transformations

Beyond its synthesis, the catalytic transformation of this compound into other valuable chemicals is an unexplored area. Research in this domain could reveal new applications for this compound.

Potential Catalytic Transformations:

Oxidation: Selective oxidation of the ethyl or methyl group could lead to the corresponding carboxylic acids or alcohols, which are valuable intermediates in polymer and pharmaceutical synthesis. Catalytic systems based on transition metals could be investigated for this purpose.

Dehydrogenation: Catalytic dehydrogenation of the ethyl group to a vinyl group would produce 3-tert-butyl-5-vinyltoluene, a potential monomer for specialty polymers.

Isomerization and Transalkylation: Under acidic conditions, the alkyl groups on the aromatic ring could undergo isomerization or be transferred to other aromatic molecules, a process used in petrochemical refining to produce specific xylene isomers. exxonmobilchemical.com

In-depth Mechanistic Studies at the Molecular Level for its Reactivity

A fundamental understanding of the reactivity of this compound requires detailed mechanistic studies. The electronic and steric effects of the tert-butyl, ethyl, and methyl groups will govern its behavior in chemical reactions, particularly in electrophilic aromatic substitution.

Areas for Mechanistic Investigation:

Electrophilic Aromatic Substitution: The directing effects of the existing alkyl groups on the regioselectivity of further substitution reactions (e.g., nitration, halogenation, sulfonation) should be systematically studied. noaa.govuci.edu The bulky tert-butyl group is expected to exert significant steric hindrance, influencing the position of incoming electrophiles. stackexchange.com The combined inductive effects of the three alkyl groups activate the ring towards electrophilic attack.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, predict transition state energies, and rationalize experimental observations regarding reactivity and selectivity. nih.govresearchgate.net Such studies can provide insights into the carbocation intermediates formed during substitution reactions. uci.edu

Predicted Reactivity Profile:

Reaction Type Predicted Outcome Rationale
Nitration Substitution at positions 2, 4, and 6The alkyl groups are ortho, para-directing activators. Steric hindrance from the tert-butyl group may favor substitution at positions 2 and 6.
Friedel-Crafts Acylation Substitution primarily at position 2The bulky acyl group will be directed to the sterically least hindered ortho/para position.
Benzylic Halogenation Halogenation of the ethyl groupThe secondary benzylic protons on the ethyl group are more reactive towards radical halogenation than the primary protons of the methyl group.

Discovery of Unforeseen Applications in Emerging Technologies

While specific applications for this compound are not documented, its molecular structure suggests potential utility in several advanced material and technology sectors. Alkylated aromatic compounds are foundational in many industrial applications. nih.govelchemy.comresearchgate.net

Potential Application Areas:

High-Performance Polymers: As a derivative of ethyltoluene, it could potentially be a precursor for vinyltoluene-like monomers. nih.gov Polymers derived from such monomers might exhibit enhanced thermal stability and solubility in organic solvents due to the bulky tert-butyl group.

Antioxidants and Stabilizers: Sterically hindered phenols, which could potentially be synthesized from this compound, are widely used as antioxidants in plastics, fuels, and lubricants. Research could explore the synthesis and antioxidant properties of phenolic derivatives of this compound.

Organic Electronics: The defined substitution pattern and potential for functionalization make it a candidate for a building block in the synthesis of organic semiconductors or liquid crystals, where molecular shape and electronic properties are crucial.

Advanced Environmental Remediation Strategies for Alkylaromatic Contaminants

Alkylaromatics, as components of gasoline and other petroleum products, can be environmental contaminants. nih.govscielo.br In the event of environmental contamination with this compound, effective remediation strategies would be necessary.

Future Research on Remediation:

Biodegradation: Studies should be conducted to determine the biodegradability of this compound by naturally occurring microorganisms. nih.gov The presence of the tert-butyl group may render it more resistant to microbial degradation compared to less branched alkylaromatics. calpoly.edunih.govnih.gov Enrichment and isolation of microbial consortia capable of degrading this compound would be a key first step.

Advanced Oxidation Processes (AOPs): AOPs, such as ozonation, Fenton and photo-Fenton reactions, and UV/H₂O₂ treatment, are effective in degrading recalcitrant organic pollutants. researchgate.netmostwiedzy.plnih.govnih.govwikipedia.org Research should evaluate the efficacy of these methods for the complete mineralization of this compound to carbon dioxide and water, and identify any potential persistent byproducts. nih.gov

Table of Remediation Technologies for Alkylaromatics

Technology Mechanism Applicability to this compound
Bioremediation Microbial degradation using bacteria or fungi. nih.govPotentially effective, but the tert-butyl group may hinder rapid degradation. calpoly.edunih.gov
Advanced Oxidation Processes (AOPs) Generation of highly reactive hydroxyl radicals to oxidize contaminants. wikipedia.orgLikely to be effective for complete mineralization, though optimization would be required. researchgate.netnih.gov
Phytoremediation Use of plants to remove, degrade, or contain contaminants.May be a viable low-cost option for shallow soil contamination, depending on the compound's toxicity to plants.
Activated Carbon Adsorption Physical adsorption of the compound onto the surface of activated carbon.Effective for removing the compound from water, but requires disposal or regeneration of the carbon.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.